5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
“5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound with the molecular formula C10H13N3O . It has a molecular weight of 191.230 Da . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O.ClH/c1-6-4-8-9 (5-7 (6)11)13 (3)10 (14)12 (8)2;/h4-5H,11H2,1-3H3;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 191.230 Da . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis Methods and Chemical Properties
Benzimidazole derivatives, including compounds similar to "5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one," are extensively studied for their chemical properties and synthesis methods. These heterocyclic compounds are crucial in pharmaceuticals, showing a wide range of bioactivities. Recent developments in synthesis techniques emphasize environmentally benign conditions, highlighting the importance of benzimidazole derivatives in sustainable chemistry practices (Mamedov & Zhukova, 2021).
Materials Science Applications
In materials science, benzimidazole derivatives are key to developing high-performance polymers. Research has shown that novel unsymmetrical diamine isomers, related to benzimidazole structures, can react with aromatic dianhydrides to produce poly(benzimidazole imide)s (PBIPIs) with excellent thermal stability, mechanical properties, and solubility. These materials are valuable for their potential applications in high-temperature environments and as components in advanced composite materials (Sidra et al., 2018).
Biological and Medical Research
Benzimidazole derivatives have shown potential in biological and medical research, particularly as antimicrobial, anthelmintic, and cytotoxic agents. Studies have synthesized novel benzimidazolopeptide derivatives demonstrating moderate to good anthelmintic activity against various earthworm species and significant antimicrobial activity against fungal and bacterial strains. Some compounds also exhibited notable cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Dahiya & Pathak, 2007).
Antimicrobial and Antifungal Activities
The synthesis of novel benzimidazole derivatives has also been geared towards exploring their antimicrobial and antifungal activities. Some derivatives have been found to possess stronger antibacterial and antifungal activities than standard drugs, suggesting their potential as new therapeutic agents against resistant microbial strains. These studies underline the significance of benzimidazole derivatives in developing new antimicrobials (Maddila et al., 2016).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Understanding these factors is crucial for optimizing the compound’s use.
Biochemical Analysis
Biochemical Properties
5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and cellular metabolism. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity and thereby modulating the redox state of the cell . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting protein folding and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and proliferation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . For example, it has been found to inhibit certain kinases involved in cell cycle regulation, leading to cell cycle arrest . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . The binding interactions of this compound with biomolecules are often mediated by hydrogen bonds and hydrophobic interactions .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for understanding its long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cells can change over time, with prolonged exposure leading to adaptive responses such as increased expression of detoxifying enzymes . In in vitro studies, long-term exposure to this compound has been associated with alterations in cell morphology and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular stress responses and improve cell survival under adverse conditions . At high doses, it may exhibit toxic effects, including oxidative damage and apoptosis . Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Properties
IUPAC Name |
5-amino-1,3,6-trimethylbenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6-4-8-9(5-7(6)11)13(3)10(14)12(8)2/h4-5H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPXTEFKFUCWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424548 | |
Record name | 5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73778-94-6 | |
Record name | 5-Amino-1,3-dihydro-1,3,6-trimethyl-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73778-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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